molecular formula C23H17N3O3 B11108688 3-(4-methylphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one

3-(4-methylphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one

Cat. No.: B11108688
M. Wt: 383.4 g/mol
InChI Key: ICDUNZVASIMUOE-XNTDXEJSSA-N
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Description

3-(4-methylphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 3-(4-methylphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the condensation of 4-methylbenzaldehyde with 4-nitrobenzaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then cyclized with anthranilic acid under acidic conditions to yield the desired quinazolinone .

Chemical Reactions Analysis

3-(4-methylphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.

    Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: It is used in the development of dyes and pigments due to its stable chromophore structure.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of tyrosine kinases, which play a crucial role in cell signaling and growth. The compound binds to the active site of the enzyme, preventing its phosphorylation activity and thereby inhibiting cancer cell growth .

Comparison with Similar Compounds

Similar compounds to 3-(4-methylphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one include other quinazolinone derivatives such as:

These compounds share a similar quinazolinone core structure but differ in their substituents, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C23H17N3O3

Molecular Weight

383.4 g/mol

IUPAC Name

3-(4-methylphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4-one

InChI

InChI=1S/C23H17N3O3/c1-16-6-11-18(12-7-16)25-22(24-21-5-3-2-4-20(21)23(25)27)15-10-17-8-13-19(14-9-17)26(28)29/h2-15H,1H3/b15-10+

InChI Key

ICDUNZVASIMUOE-XNTDXEJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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